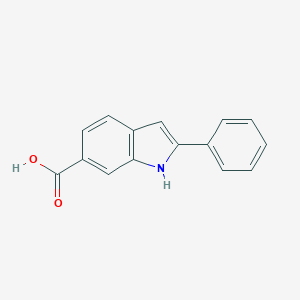

2-phenyl-1H-indole-6-carboxylic acid

概要

説明

2-phenyl-1H-indole-6-carboxylic acid is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. This compound, specifically, has a phenyl group attached to the second position of the indole ring and a carboxylic acid group at the sixth position. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-1H-indole-6-carboxylic acid typically involves the construction of the indole ring followed by the introduction of the phenyl and carboxylic acid groups. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone or aldehyde under acidic conditions to form the indole ring. Subsequent functionalization steps introduce the carboxylic acid group at the sixth position.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthetic routes, often employing catalysts and high-throughput techniques to increase yield and efficiency. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability of the production process.

化学反応の分析

Types of Reactions

2-phenyl-1H-indole-6-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and sulfonyl chlorides are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

科学的研究の応用

Medicinal Chemistry Applications

1. Complement Inhibition

One of the most significant applications of 2-phenyl-1H-indole-6-carboxylic acid is its role as a complement inhibitor. Research indicates that derivatives of this compound can inhibit the complement system, which plays a crucial role in immune responses. These inhibitors are particularly useful in treating inflammatory diseases such as rheumatoid arthritis and lupus erythematosus. The mechanism involves preventing complement proteins from causing irreversible damage to host membranes during immune reactions .

2. Antiviral Activity

Recent studies have highlighted the potential of indole derivatives, including this compound, as inhibitors of HIV-1 integrase. Structural modifications have led to compounds that effectively inhibit the strand transfer activity of integrase, a critical enzyme in the HIV replication cycle. For example, a derivative demonstrated an IC50 value of 0.13 μM, indicating potent antiviral activity .

Biological Research Applications

1. Antioxidant and Antimicrobial Properties

Research has shown that various indole derivatives exhibit significant antioxidant and antimicrobial activities. Studies evaluating the total antioxidant capacity (TAC) of substituted indoles found that certain modifications enhance their effectiveness against bacterial strains. For instance, compounds with para-methylphenyl substitutions showed improved activity compared to others .

2. Enzyme Inhibition

This compound serves as a reactant for synthesizing inhibitors targeting various enzymes involved in disease pathways. Notably, it is used to prepare D-glutamic acid-based inhibitors for E. coli MurD ligase and other compounds aimed at inhibiting interleukin-2 inducible T cell kinase . These inhibitors have implications for treating bacterial infections and modulating immune responses.

Materials Science Applications

1. Electrochemical Properties

The compound has also been utilized in materials science, particularly in the development of electrochromic devices (ECDs). Studies have demonstrated that films made from poly(indole-6-carboxylic acid) exhibit excellent long-term stability and optical memory effects when subjected to cyclic voltammetry tests . This property makes them suitable for applications in smart windows and displays.

Summary Table of Applications

Case Studies

Case Study 1: Complement Inhibition in Inflammatory Diseases

A study documented the efficacy of this compound derivatives in inhibiting complement activation in animal models of rheumatoid arthritis. The results showed reduced inflammation markers and improved clinical outcomes, supporting their therapeutic potential.

Case Study 2: Indole Derivatives as Antiviral Agents

Another significant investigation focused on optimizing indole derivatives for HIV treatment. The study revealed that structural changes enhanced binding affinity to integrase, leading to effective viral replication inhibition.

作用機序

The mechanism of action of 2-phenyl-1H-indole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

類似化合物との比較

Similar Compounds

Indole-3-acetic acid: A plant hormone involved in growth and development.

2-phenylindole: Lacks the carboxylic acid group but shares the phenyl substitution.

Indole-6-carboxylic acid: Similar structure but without the phenyl group.

Uniqueness

2-phenyl-1H-indole-6-carboxylic acid is unique due to the combination of the phenyl and carboxylic acid groups, which confer distinct chemical and biological properties

生物活性

2-Phenyl-1H-indole-6-carboxylic acid is an indole derivative that exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and drug development. This compound, characterized by its unique structure featuring a phenyl group at the second position and a carboxylic acid group at the sixth position of the indole ring, has been studied for its potential applications in various therapeutic areas, including anti-cancer, antimicrobial, and antiviral activities.

The molecular formula of this compound is C16H13NO2, with a molecular weight of approximately 239.27 g/mol. The compound can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. It has been shown to bind to various receptors and enzymes, influencing several biochemical pathways. Notably, indole derivatives, including this compound, have demonstrated inhibitory effects on enzymes critical for viral replication processes, such as integrases .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer) cells. For instance, one study reported IC50 values of 40.54 μg/mL for A549 and 29.77 μg/mL for Caco-2 cells when compared to the standard drug doxorubicin .

Antimicrobial Properties

The antimicrobial activity of this compound has been evaluated against various bacterial strains. In a study focusing on its antioxidant and antimicrobial properties, several derivatives were tested against Enterobacter sp., showing inhibition zones ranging from 8 to 9.5 mm at a concentration of 100 µg/mL . The compound's effectiveness was further confirmed by determining minimum inhibitory concentrations (MIC), with some derivatives showing MIC values as low as 75 µg/mL .

Antiviral Activity

Indole derivatives are known for their antiviral potential. Specifically, this compound has been studied for its ability to inhibit HIV integrase activity. Structural modifications have enhanced its efficacy as an integrase inhibitor, with some derivatives achieving IC50 values as low as 0.13 μM . This suggests that further optimization could lead to more potent antiviral agents.

Summary of Biological Activities

Case Studies

Several studies have highlighted the diverse applications of this compound:

- Anticancer Research : A study involving the compound's derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

- Antimicrobial Evaluation : Another study focused on evaluating the antimicrobial efficacy of substituted indoles showed promising results against gram-positive and gram-negative bacteria.

- Antiviral Screening : The antiviral properties were assessed through in vitro assays targeting HIV integrase, indicating that structural modifications could enhance binding affinity and inhibitory potency.

特性

IUPAC Name |

2-phenyl-1H-indole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c17-15(18)12-7-6-11-8-13(16-14(11)9-12)10-4-2-1-3-5-10/h1-9,16H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWKYFLQHMXEKJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(N2)C=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701291241 | |

| Record name | 2-Phenyl-1H-indole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701291241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47195318 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

110073-83-1 | |

| Record name | 2-Phenyl-1H-indole-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110073-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenyl-1H-indole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701291241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。